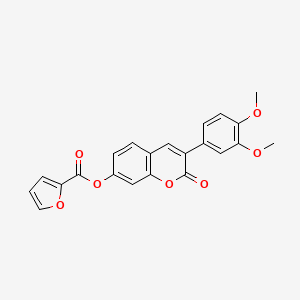

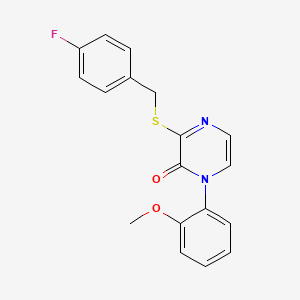

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate, is a derivative of chromen, which is a benzopyran derivative, and furan, an oxygen-containing heterocycle. The compound is likely to have biological activity due to the presence of the chromen and furan moieties, which are common in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related furan-chromen compounds has been achieved through different methods. One-pot synthesis methods using K10 montmorillonite as a catalyst under solvent-free conditions have been developed for the synthesis of 3-(furan-2-yl)-4H-chromen-4-ones and 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones . These methods offer advantages such as the absence of solvents, recyclability of the catalyst, and easy work-up procedures. Additionally, palladium-catalyzed oxidative carbonylation has been used to synthesize furan-3-carboxylic esters from 3-yne-1,2-diol derivatives . These methods provide a sequential heterocyclization-alkoxycarbonylation-dehydration process, using oxygen as the external oxidant.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For instance, the crystal structure of a similar compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, has been determined, showing that it crystallizes in the monoclinic system and forms intramolecular hydrogen bonds . Such structural information is crucial for understanding the reactivity and potential interactions of the compound of interest.

Chemical Reactions Analysis

The reactivity of chromen-furan derivatives has been explored in various studies. For example, 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal has been used as a synthetic intermediate for constructing a variety of heterocyclic systems . These reactions involve the formation of Schiff bases and the use of binucleophilic reagents to afford diverse furochromenes. Moreover, 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile has been utilized to construct novel heterocyclic systems containing benzofurans and furochromenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-furan derivatives are influenced by their molecular structure. The presence of methoxy and hydroxy groups can affect the solubility, boiling point, and stability of these compounds. For instance, the synthesis of 3,3-dimethoxy-2-aryl-2,3-dihydro-1-oxacyclopenta[l]phenanthren-2-ols and their conversion to furanones has been reported, indicating the instability of certain furanols and their easy conversion to more stable forms . These properties are essential for the practical application and handling of the compound of interest.

Scientific Research Applications

Synthetic Protocols and Chemical Applications

Research on synthetic protocols emphasizes the significance of compounds with structures similar to 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate in the development of new synthetic methods and materials. The chemistry of furan derivatives, as exemplified by this compound, is pivotal in the synthesis of polymers and bioactive molecules. Furan derivatives have been investigated for their potential in creating self-healing materials, utilizing thermally reversible Diels–Alder chemistry. These materials exhibit removability and remendability, highlighting the compound's role in advancing materials science, particularly in developing high-performance self-healing polymers (Liu & Chuo, 2013).

Biological and Pharmaceutical Applications

The incorporation of furan and thiophene rings into nucleobases, nucleosides, and their analogues underscores the biological and pharmacological relevance of compounds like 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate. Such modifications have been explored for antiviral, antitumor, antimycobacterial, and antiparkinsonian activities, showcasing the compound's potential in medicinal chemistry. Research demonstrates the importance of heteroaryl substituents in drug design, offering insights into bioisosteric replacements that could lead to the development of new therapeutics (Ostrowski, 2022).

Environmental and Sustainability Research

Studies on the environmental fate and transformations of compounds similar to 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate contribute to our understanding of their behavior in natural systems. Research on furan derivatives' role in the biodegradation and natural attenuation processes offers valuable information for environmental management and pollution remediation efforts. This includes insights into the mechanisms of detoxification mediated by carboxylic acids, which are relevant for the environmental fate of various pollutants and could inform strategies for the treatment of contaminated sites (Jiang et al., 2019).

properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O7/c1-25-17-8-6-13(11-20(17)26-2)16-10-14-5-7-15(12-19(14)29-21(16)23)28-22(24)18-4-3-9-27-18/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKUNMIEOPAQLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CO4)OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B2514159.png)

![2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B2514160.png)

![1-Bromo-3-[(methylsulfanyl)methyl]benzene](/img/structure/B2514161.png)

![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2514162.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2514168.png)

![benzyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B2514170.png)

![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2514175.png)

![1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2514179.png)

![3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2514180.png)